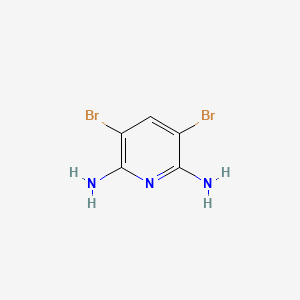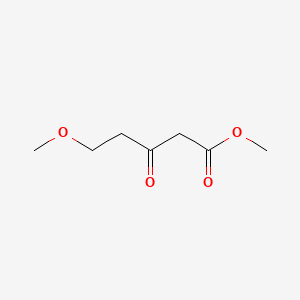
3,5-Dibromopyridine-2,6-diamine
説明
3,5-Dibromopyridine-2,6-diamine is a useful research compound. Its molecular formula is C5H5Br2N3 and its molecular weight is 266.92 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Chemical Reactions and Synthesis
3,5-Dibromopyridine-2,6-diamine plays a significant role in various chemical reactions and synthesis processes. Studies have shown that it undergoes substitution reactions at elevated temperatures, demonstrating the replacement of hydrogen atoms by bromine under specific conditions (Hertog, Combe, & Kolder, 2010). Additionally, it is involved in C–N bond-forming reactions, offering an efficient protocol for synthesizing substituted pyridine compounds (Wang, Liu, Dai, & Hu, 2014).
Spectroscopy and Vibrational Studies
The compound is used in spectroscopy, particularly in understanding the effects of halo-substitution on vibrational frequencies. Polarized Raman and infrared spectra studies have been conducted on 3,5-dibromopyridines to understand these effects (Tanaka, Kasasaku, Shimada, & Shimada, 1988).
Ligand in Coordination Chemistry
In coordination chemistry, this compound derivatives are used as ligands. These compounds have been explored for their potential in creating luminescent lanthanide compounds for biological sensing and iron complexes with unusual thermal and photochemical spin-state transitions (Halcrow, 2005).
Organic Synthesis and Process Research
The compound's derivatives have been utilized in developing new synthetic routes for organic compounds. An example is the development of a novel, safer, and efficient synthetic route to 2,6-diamino-4-bromopyridine, showcasing its versatility in organic synthesis (Nettekoven & Jenny, 2003).
Polymer Science
This compound is instrumental in polymer science, specifically in synthesizing novel polyimides derived from aromatic diamine monomers. These polymers are characterized for various properties like thermal behavior, solubility, and viscosity (Zhang, Li, Yin, Wang, Zhao, Shao, & Yang, 2005).
Electroluminescent Devices
Its derivatives, such as N , N ′-bis(1-naphthyl)- N , N ′-diphenyl-2,6-diaminopyridine, have beenexplored for their use in electroluminescent devices, emitting an intense blue color upon irradiation by UV light, making them suitable for use as an emitting layer in these devices (Chen, Chen, Keng, & Wang, 2001).
Catalysis and Organic Transformations
This compound derivatives have been used in catalysis, particularly in Suzuki reactions to generate bioactive compounds. They offer high yields and preferentiality in mono-arylation products of dibromopyridine, demonstrating their utility in creating diverse organic compounds (Zhang, Wu, Zhu, Ren, Mak, & Song, 2007).
Natural Product Synthesis and Biological Activity
The compound is relevant in the synthesis of 1,2-diamines, a motif present in many natural products with significant biological activity. These structures are targets for synthetic chemists due to their potential in drug discovery and asymmetric synthesis (Cardona & Goti, 2009).
Safety and Hazards
特性
IUPAC Name |
3,5-dibromopyridine-2,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5Br2N3/c6-2-1-3(7)5(9)10-4(2)8/h1H,(H4,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMHAJKGETRBOCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=C1Br)N)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5Br2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80362855 | |
| Record name | 3,5-dibromopyridine-2,6-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80362855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76942-20-6 | |
| Record name | 3,5-dibromopyridine-2,6-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80362855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![Acetamide, N-[2-[4-(acetyloxy)phenyl]cyclopropyl]-](/img/structure/B1332138.png)








